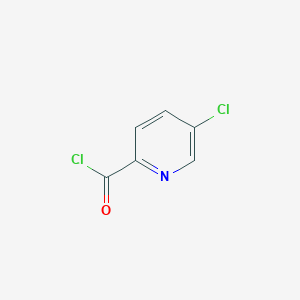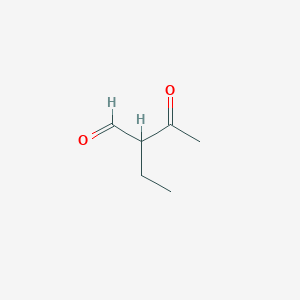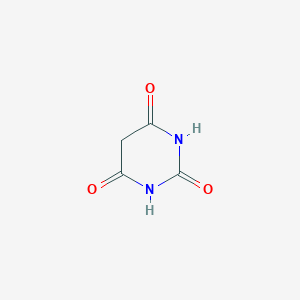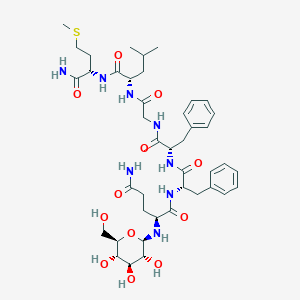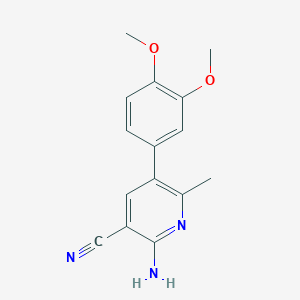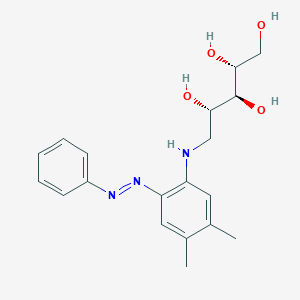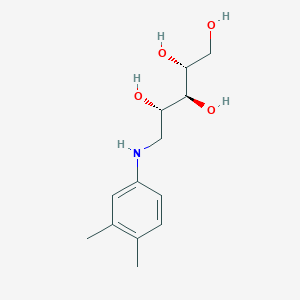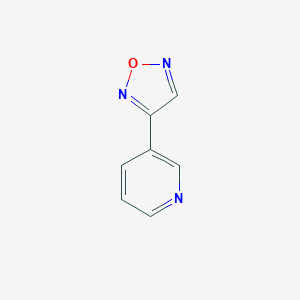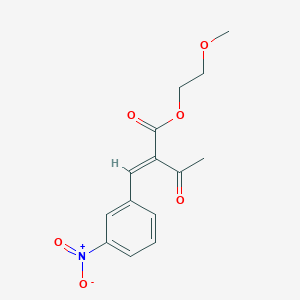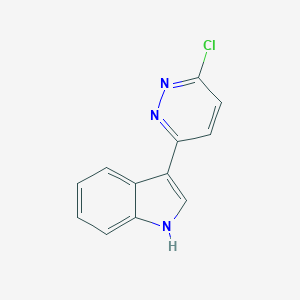
3-(6-chloropyridazin-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(6-chloropyridazin-3-yl)-1H-indole is a derivative of the indole moiety, which is a fundamental scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful selection of reagents and conditions. For instance, the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, involves a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the intricacy of synthesizing substituted indoles . Similarly, the preparation of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole also highlights the complexity of synthesizing functionalized indole derivatives, where the key step involves the removal of a chloroacetyl moiety .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using X-ray diffraction, which is often compared with molecular structures predicted by density functional theory (DFT) . Such analyses are essential to understand the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions to yield a wide range of functionalized compounds. For example, chromeno[4,3-b]pyrroles and indolizino[6,7-b]indoles were synthesized through intramolecular 1,3-dipolar cycloaddition followed by Pictet-Spengler cyclization, showcasing the reactivity of indole derivatives in forming complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro groups can affect these properties and, consequently, the compound's biological activity. The study of these properties often involves spectroscopic methods like NMR, IR, and MS, which provide detailed information about the molecular framework .
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Mashuga, Olasunkanmi, and Ebenso (2017) examined the effects of pyridazine derivatives, including 3-(6-chloro-3-pyridazinyl)-1H-indole, on the electrochemical dissolution of mild steel in 1 M HCl. The investigation revealed that these compounds serve as mixed-type inhibitors, significantly enhancing the protection against steel corrosion. The efficiency of these inhibitors increases with concentration, attributed to the presence of nitrogen atoms and unsaturated groups in their molecules. The pyridazine ring was found to be actively involved in chemical interactions with the steel, facilitating both physisorption and chemisorption processes. The study supports the potential of 3-(6-chloropyridazin-3-yl)-1H-indole and related compounds in corrosion protection applications (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Biological Activity
Another research avenue explores the synthesis and potential biological activities of novel indolylpyridazinone derivatives, indicating the versatility of 3-(6-chloropyridazin-3-yl)-1H-indole in creating compounds with expected biological properties. Although specific activities were targeted, this underscores the compound's role as a precursor in synthesizing molecules with pharmacological potentials, further emphasizing its significance in medicinal chemistry (Abubshait, 2007).
Organic Synthesis
Research on organic synthesis methods has also highlighted the importance of 3-(6-chloropyridazin-3-yl)-1H-indole. Jiang and Hu (2018) described a simple, highly regioselective synthesis of indole-fused pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones, showcasing the adaptability of this compound in creating complex heterocyclic structures. This method, based on a Smiles rearrangement, offers a novel approach to constructing such products, indicating the compound's utility in organic synthesis and the development of new synthetic methodologies (Jiang & Hu, 2018).
Mécanisme D'action
Target of Action
The primary target of 3-(6-chloropyridazin-3-yl)-1H-indole is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets, the nAChRs, by binding to them
Result of Action
Given its interaction with nAChRs, it may influence neuronal signaling, but the exact effects require further investigation .
Propriétés
IUPAC Name |
3-(6-chloropyridazin-3-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXGESVVZOJONY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377053 |
Source


|
| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloropyridazin-3-yl)-1H-indole | |
CAS RN |
129287-26-9 |
Source


|
| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


